molecular formula C11H11N3 B1448590 1H-Indole-5-carbonitrile, 1-(2-aminoethyl)- CAS No. 1385027-30-4

1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-

Cat. No. B1448590
CAS RN: 1385027-30-4
M. Wt: 185.22 g/mol
InChI Key: KQIDLHZLCDPEOY-UHFFFAOYSA-N
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Description

“1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” is a compound that has been used for the preparation of potential fructose bisphosphatase inhibitors . It is also a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .


Synthesis Analysis

The synthesis of indole derivatives often involves cross-coupling reactions . For instance, the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .


Molecular Structure Analysis

The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 . The structure of indole derivatives can be found in various databases .


Chemical Reactions Analysis

Indole derivatives are often used as reactants for various chemical reactions. For instance, they have been used for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reactions . They have also been used for the chemoselective and regioselective preparation of benzoyl indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” can be found in various databases. For instance, the compound is a powder with a melting point of 106-108 °C (lit.) . Its molecular weight is 142.16 g/mol . The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1H-Indole-5-carbonitrile, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole ring contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another significant area of research. These compounds can modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. The indole nucleus plays a crucial role in the pharmacophore, enhancing the biological activity of these molecules .

Anticancer Activity

Indole-based compounds have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into 1H-Indole-5-carbonitrile derivatives could lead to novel treatments for different types of cancer, leveraging the indole structure’s inherent biological activity .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. These compounds can act against a broad spectrum of microorganisms, including bacteria and fungi. The structural features of indole, such as the electron-rich aromatic system, contribute to its antimicrobial efficacy .

Antidiabetic Activity

Research has indicated that indole derivatives may have therapeutic potential in managing diabetes. By influencing insulin signaling pathways, these compounds can help regulate blood glucose levels. The exploration of 1H-Indole-5-carbonitrile in this context could lead to new antidiabetic medications .

Neuroprotective Activity

Indole derivatives have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from damage. The indole nucleus’s ability to cross the blood-brain barrier makes it particularly useful in this field .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and functional groups. Indole skeletons are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibit potent and wide-ranging biological activities .

Future Directions

The future directions of research on “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” could involve exploring its potential applications in medicinal chemistry and pharmacological research . The development of new synthetic methods and the study of its biological activities could also be areas of future research .

properties

IUPAC Name

1-(2-aminoethyl)indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIDLHZLCDPEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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